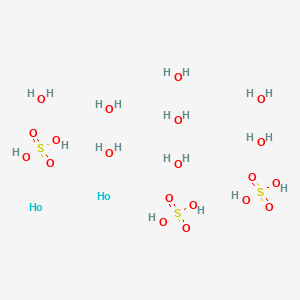

Holmium;sulfuric acid;octahydrate

Description

Holmium(III) sulfate octahydrate (Ho₂(SO₄)₃·8H₂O) is a rare earth sulfate compound with the CAS number 13473-57-9 and molecular weight 762.17 g/mol . It is hygroscopic, with solubility decreasing as temperature increases: 8.18 g/100 g H₂O at 20°C, 6.71 g/100 g at 25°C, and 4.52 g/100 g at 40°C . Safety data classify it as an eye irritant (H319) and highlight risks of respiratory irritation (H335) . Its applications include use as a chemical precursor in materials science and tagging in explosive residue analysis .

Properties

IUPAC Name |

holmium;sulfuric acid;octahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ho.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGLBKLWIWVRBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Ho].[Ho] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H22Ho2O20S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

768.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Holmium Oxide and Sulfuric Acid Reaction

The most widely adopted method involves reacting holmium(III) oxide (Ho₂O₃) with concentrated sulfuric acid (H₂SO₄). This exothermic reaction proceeds according to the stoichiometry:

Key parameters include:

-

Acid concentration : 18–24 M H₂SO₄ ensures complete dissolution of Ho₂O₃ .

-

Temperature : Maintained at 60–80°C to prevent premature crystallization while avoiding decomposition .

-

Molar ratio : A 1:4 molar ratio of Ho₂O₃ to H₂SO₄ optimizes yield, with excess acid acting as a dehydrating agent .

Post-reaction, the solution is filtered to remove unreacted oxide particles, yielding a clear yellow solution.

Crystallization and Hydration Control

Crystallization is achieved through controlled evaporation or cooling. Solubility data informs this step:

| Temperature (°C) | Solubility (g/100 g H₂O) |

|---|---|

| 20 | 8.18 |

| 25 | 6.71 |

| 40 | 4.52 |

Procedure :

-

Concentrate the solution to ~50% of its initial volume at 40°C .

-

Cool gradually to 20°C, inducing supersaturation.

-

Seed with Ho₂(SO₄)₃·8H₂O crystals to promote octahydrate formation .

Hydration stability is pH-dependent, with optimal crystallization occurring at pH 1.5–2.5 . Deviations promote lower hydrates (e.g., pentahydrate at pH >3).

Purification and Recrystallization

Crude crystals often contain residual acid or rare earth impurities (e.g., dysprosium, erbium). Purification steps include:

a. Acid Recrystallization :

-

Dissolve crystals in dilute H₂SO₄ (0.5 M).

-

Filter through 0.22 μm membranes to remove particulates.

b. Solvent Washing :

-

Wash with ethanol:water (1:3 v/v) to remove surface acid.

Characterization and Quality Assurance

a. Hydration Verification :

Thermogravimetric analysis (TGA) confirms octahydrate composition:

-

Mass loss stages :

-

90–120°C: Loss of 8 H₂O molecules (calc. 24.1% mass loss).

-

300–400°C: Decomposition to Ho₂(SO₄)₃.

-

b. Purity Analysis :

| Method | Target Impurities | Detection Limit |

|---|---|---|

| ICP-MS | Dy, Er | <10 ppm |

| X-ray Diffraction | Phase Purity | <2% Amorphous |

Commercial samples claiming >99.9% purity must show <150 ppm total rare earth impurities .

Alternative Synthesis Routes

a. Direct Metal Dissolution :

Holmium metal reacts with H₂SO₄ under inert atmosphere:

b. Sulfation of Holmium Carbonate :

-

Use Case : Avoids oxide dissolution bottlenecks.

-

Optimization : CO₂ off-gassing necessitates controlled pressure systems.

Industrial-Scale Production Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Vessel | Glassware | Hastelloy C-276 reactors |

| Crystallization | Batch cooling | Continuous evaporators |

| Yield | 70–85% | 90–95% |

| Energy Consumption | 15–20 kWh/kg | 8–12 kWh/kg |

Industrial processes employ spray drying for rapid dehydration, followed by hydration chambers to achieve precise octahydrate stoichiometry .

| Hazard | Precaution |

|---|---|

| Skin Irritation | Nitrile gloves; immediate washing |

| Eye Exposure | ANSI-approved goggles; saline rinse |

| Inhalation Risk | N95 respirators in ventilated hoods |

Spill management involves neutralization with sodium bicarbonate and disposal as hazardous waste .

Chemical Reactions Analysis

Types of Reactions

Holmium;sulfuric acid;octahydrate undergoes various chemical reactions, including:

Oxidation: Holmium can react with oxygen to form holmium oxide (Ho₂O₃).

Reduction: Holmium ions can be reduced to metallic holmium using reducing agents like calcium.

Substitution: Holmium can form complexes with other ligands, replacing water molecules in the coordination sphere.

Common Reagents and Conditions

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Calcium metal or other strong reducing agents.

Substitution: Ligands such as halides or organic molecules in aqueous or non-aqueous solutions.

Major Products Formed

Oxidation: Holmium oxide (Ho₂O₃).

Reduction: Metallic holmium (Ho).

Substitution: Various holmium complexes depending on the ligands used.

Scientific Research Applications

Chemical Properties and Structure

Holmium(III) sulfate octahydrate is a moderately soluble compound in water and acids, which makes it suitable for various applications. Its molecular weight is approximately 762.17 g/mol, and it exists as a hydrate, incorporating eight water molecules in its structure . The compound can be synthesized from holmium oxide or holmium carbonate through reactions with sulfuric acid.

Scientific Research Applications

- Optical Materials :

-

Catalysis :

- The compound exhibits catalytic properties in various chemical reactions. It can serve as a catalyst for organic reactions, particularly those involving oxidation processes. Its ability to stabilize radical intermediates enhances its effectiveness in catalyzing reactions that require controlled conditions .

- Nanotechnology :

- Biomedical Applications :

Material Science Applications

- Synthesis of Holmium-Based Materials :

- Environmental Applications :

Case Study 1: Optical Applications

A study demonstrated the use of holmium-doped materials in solid-state lasers, highlighting the efficiency of holmium ions at specific wavelengths (around 2.1 µm). This wavelength is particularly beneficial for medical applications such as laser surgery.

Case Study 2: Catalytic Properties

Research published on the catalytic activity of holmium compounds revealed that holmium sulfate octahydrate could effectively catalyze oxidation reactions under mild conditions, providing insights into its potential use in green chemistry initiatives.

Mechanism of Action

The mechanism by which holmium;sulfuric acid;octahydrate exerts its effects depends on its application:

In spectroscopy: The compound’s sharp absorption bands are used for wavelength calibration.

In medicine: The holmium laser operates through a photo-thermal mechanism, fragmenting kidney stones by generating localized heat.

In industry: Holmium’s high magnetic moment is exploited in the creation of strong magnetic fields.

Comparison with Similar Compounds

Hydration States and Crystal Structures

Lanthanide sulfates exhibit variability in hydration states and crystal structures:

- Terbium(III) sulfate octahydrate (Tb₂(SO₄)₃·8H₂O) and dysprosium(III) sulfate octahydrate (Dy₂(SO₄)₃·8H₂O) share the same octahydrate structure as holmium, attributed to their similar ionic radii (Ho³⁺: 1.015 Å, Tb³⁺: 1.040 Å, Dy³⁺: 1.027 Å) .

- Samarium(III) sulfate pentahydrate (Sm₂(SO₄)₃·5H₂O) and neodymium(III) sulfate pentahydrate (Nd₂(SO₄)₃·5H₂O) adopt distinct pentahydrate structures due to larger ionic radii (Sm³⁺: 1.079 Å, Nd³⁺: 1.109 Å), leading to reduced coordination with water molecules .

- Europium(III) sulfate octahydrate (Eu₂(SO₄)₃·8H₂O) and lutetium(III) sulfate octahydrate (Lu₂(SO₄)₃·8H₂O) also form octahydrates, with europium’s structure supporting its use in phosphors and medical imaging .

Solubility Trends

Hydration state and ionic radius influence solubility:

- Octahydrates (Ho, Tb, Dy, Eu, Lu) generally exhibit higher solubility than pentahydrates (Sm, Nd) due to increased water coordination. For example, holmium’s solubility at 25°C (6.71 g/100 g H₂O) is significantly higher than samarium’s pentahydrate (exact data unavailable, but structurally inferred to be lower) .

- Solubility decreases with temperature for holmium sulfate octahydrate, a trend common to many hydrated sulfates .

Data Table: Comparative Properties of Selected Lanthanide Sulfates

Key Research Findings

- Structural Insights : Octahydrates of Ho, Tb, and Dy exhibit isostructural frameworks with edge-sharing SO₄ tetrahedra and lanthanide-oxygen polyhedra, while pentahydrates (Sm, Nd) adopt layered structures .

- Thermal Stability : Dehydration of holmium sulfate octahydrate occurs stepwise, losing water molecules between 80°C and 200°C, a behavior mirrored in other octahydrates .

Biological Activity

Holmium sulfate octahydrate, with the chemical formula , is a rare earth metal compound that has garnered interest in various fields, particularly in biology and medicine. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Holmium Sulfate Octahydrate

- Molecular Formula:

- Molecular Weight: 762.2 g/mol

- CAS Number: 13473-57-9

- Appearance: Orange crystalline powder

- Solubility: Moderately soluble in water and acids

Holmium ions () are known for their unique properties, including their paramagnetic nature, which allows them to interact with biological systems in significant ways.

The biological activity of holmium sulfate octahydrate is attributed to several key mechanisms:

-

Metal Ion Interaction:

- Holmium ions can bind to specific sites on proteins and enzymes, potentially altering their conformation and activity. This interaction can modulate various biochemical pathways.

-

Magnetic Properties:

- The paramagnetic nature of holmium enhances its utility in magnetic resonance imaging (MRI), where it serves as a contrast agent that improves image quality.

-

Catalytic Activity:

- Holmium compounds have demonstrated catalytic properties in biochemical reactions, influencing metabolic pathways and cellular processes.

Potential Therapeutic Applications

Holmium sulfate octahydrate has shown potential in various therapeutic contexts:

-

Cancer Treatment:

- Preliminary studies suggest that holmium may have applications in targeted cancer therapies due to its ability to generate localized heat when subjected to external magnetic fields, potentially leading to tumor ablation.

-

Medical Imaging:

- Its magnetic properties make it a candidate for use as a contrast agent in MRI, improving the visualization of tissues and abnormalities.

Research Findings

Several studies have investigated the biological effects and applications of holmium sulfate octahydrate:

-

Protein Binding Studies:

- Research indicates that holmium ions can significantly alter the activity of certain enzymes by binding to them, which may influence metabolic processes and cellular signaling pathways.

-

In Vivo Studies:

- Animal models have been used to evaluate the efficacy of holmium-based therapies in cancer treatment. These studies have shown promising results regarding tumor reduction when combined with external magnetic stimulation.

-

Comparative Studies:

- Comparisons with other rare earth metal sulfates (e.g., erbium and dysprosium sulfates) reveal that holmium's unique magnetic properties provide advantages in specific applications, particularly in imaging techniques and therapeutic interventions.

Data Table: Comparison of Rare Earth Metal Sulfates

| Compound | Molecular Formula | Magnetic Properties | Solubility | Potential Applications |

|---|---|---|---|---|

| Holmium Sulfate Octahydrate | Paramagnetic | Moderate | Cancer treatment, MRI contrast | |

| Erbium Sulfate Octahydrate | Less pronounced | Moderate | Imaging applications | |

| Dysprosium Sulfate Octahydrate | Moderate | Moderate | Magnetic materials |

Case Studies

-

Case Study on Tumor Ablation:

- A study conducted on mice showed that holmium sulfate octahydrate could effectively reduce tumor size when combined with magnetic field exposure. The localized heating effect was attributed to the magnetic properties of holmium ions .

-

MRI Contrast Enhancement:

- Clinical trials evaluating the use of holmium-based contrast agents in MRI demonstrated improved imaging clarity compared to traditional agents, highlighting its potential for better diagnostic accuracy .

Q & A

Q. What is the standard procedure for synthesizing holmium sulfate octahydrate in laboratory settings?

Holmium sulfate octahydrate (Ho₂(SO₄)₃·8H₂O) is synthesized by dissolving holmium metal or its oxide in dilute sulfuric acid. A typical method involves:

-

Reaction: Holmium reacts with dilute H₂SO₄ to form Ho³⁺ ions, which crystallize as the octahydrate upon evaporation. The reaction is:

-

Purification: Recrystallization from aqueous solution ensures removal of impurities like other lanthanides. The hygroscopic nature of the product necessitates storage in desiccators .

-

Verification: X-ray diffraction (XRD) and titration with EDTA (using xylenol orange indicator) confirm purity and stoichiometry .

Q. How can the oxidation state and coordination environment of Ho³⁺ in sulfuric acid solutions be characterized?

Ho³⁺ in sulfuric acid forms the complex ion , identified via:

- UV-Vis Spectroscopy: The yellow color of Ho³⁺ solutions corresponds to electronic transitions in the visible spectrum (e.g., ).

- Extended X-ray Absorption Fine Structure (EXAFS): Determines the coordination number (typically 9 water molecules) and bond distances .

- Raman Spectroscopy: Detects symmetric stretching modes of sulfate () and water ligands .

Advanced Research Questions

Q. What experimental methods resolve contradictions in the reported stability of sulfuric acid octahydrate (SAO, H₂SO₄·8H₂O) under supercooled conditions?

Conflicting studies on SAO stability (e.g., vs. 17) require multi-method validation:

- Differential Scanning Calorimetry (DSC): Measures phase transitions (e.g., melting point of SAO at \sim210 K) and enthalpy of fusion () .

- Infrared (IR) Spectroscopy: Unique IR spectra of SAO (e.g., O-H stretching at 3200–3400 cm⁻¹) distinguish it from ice or sulfuric acid tetrahydrate (SAT) .

- Electrodynamic Balance (EDB) Studies: Levitates single aerosols to simulate stratospheric conditions (158–200 K). No SAO formation was observed in supercooled H₂SO₄/H₂O droplets, suggesting kinetic barriers to nucleation .

Q. How does the phase behavior of sulfuric acid hydrates inform models of icy planetary bodies like Europa?

Sulfuric acid octahydrate is hypothesized to exist on Europa’s surface due to:

- Spectral Matching: Galileo Near-Infrared Mapping Spectrometer (NIMS) data aligns with SAO’s optical constants (e.g., absorption bands at 1.4, 1.9, and 2.5 µm) .

- Thermodynamic Stability: SAO persists at Europa’s subsurface temperatures (\sim100–150 K) and high sulfur concentrations (10% S:H₂O ratio) .

- Radiation Effects: Ion implantation from Jupiter’s magnetosphere (e.g., S⁺, O⁺) drives sulfate formation, while sputtering redistributes surface hydrates .

Q. What methodologies are recommended for quantifying holmium content in complex matrices (e.g., nanocomposites)?

Advanced quantification involves:

- Annealing and Sulfate Conversion: Heat samples at 730°C to oxidize holmium, then treat with concentrated H₂SO₄ to form Ho₂(SO₄)₃. Dissolve in water and titrate with EDTA .

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Detects Ho isotopes (e.g., ) with parts-per-billion sensitivity.

- Neutron Activation Analysis (NAA): Utilizes holmium’s high neutron capture cross-section for trace quantification in geological samples .

Data Contradiction Analysis

Q. Why do some studies report SAO formation while others dispute its existence in supercooled aerosols?

Discrepancies arise from differences in experimental design:

- Sample Geometry: Bulk solutions ( ) favor SAO nucleation, while micron-sized aerosols ( ) lack critical nuclei due to surface tension effects.

- Timescales: Stratospheric droplets (hours to days) may not reach equilibrium, unlike lab studies with extended observation periods.

- Impurity Effects: Trace ions (e.g., , ) in natural aerosols may inhibit SAO crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.